molecular formula C8H6Cl2O B8676310 3-(2,2-Dichloroethenyl)phenol CAS No. 91703-35-4

3-(2,2-Dichloroethenyl)phenol

Cat. No. B8676310
CAS RN: 91703-35-4
M. Wt: 189.04 g/mol
InChI Key: UJJDGPKGDBQMND-UHFFFAOYSA-N
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Patent
US08410302B2

Procedure details

Aluminum (3.73 g, 0.091 mol), lead bromide (2.28 g, 0.0091 mol) and 36% HC (15.47 ml, 0.182 mol) were added to 200 ml of methanol, and 3-(2,2,2-trichloro-1-hydroxyethyl)phenol (12.57 g, 0.091 mol) obtained in Step 1 was added thereto. The mixture was stirred at 60° C. for 4 hours. The solvent was removed therefrom under a reduced pressure. Ice was added to the reaction mixture and resulting mixture was washed three times with n-hexane and ether (1:1). The organic layer was dried over anhydrous magnesium sulfate, filtered and distilled under a reduced pressure. The resulting residue was subjected to silica gel column chromatography (ethyl acetate:n-hexane=1:9) to obtain the title compound (16.0 g, 93%).
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
3-(2,2,2-trichloro-1-hydroxyethyl)phenol
Quantity
12.57 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Al].[Pb](Br)Br.[Cl:5][C:6](Cl)([Cl:16])[CH:7]([C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1)O>CO>[Cl:5][C:6]([Cl:16])=[CH:7][C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
[Al]
Name
Quantity
2.28 g
Type
reactant
Smiles
[Pb](Br)Br
Name
3-(2,2,2-trichloro-1-hydroxyethyl)phenol
Quantity
12.57 g
Type
reactant
Smiles
ClC(C(O)C=1C=C(C=CC1)O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
Ice was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
resulting mixture
WASH
Type
WASH
Details
was washed three times with n-hexane and ether (1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC(=CC=1C=C(C=CC1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.